Benzo[h][1,6]naphthyridine-5-carboxylic acid
Overview
Description
Benzo[h][1,6]naphthyridine-5-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h][1,6]naphthyridine-5-carboxylic acid typically involves the cyanation of benzonaphthyridine N-oxides. One common method starts with benzonaphthyridine N-oxides, which are treated with trimethylsilane carbonitrile in dichloromethane at low temperatures (0–5°C). The resulting nitriles are then hydrolyzed to the corresponding carboxylic acids by boiling in aqueous alkali .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyanation and hydrolysis reactions. Optimization of reaction conditions, such as temperature control and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzo[h][1,6]naphthyridine-5-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: These reactions involve the replacement of a leaving group by a nucleophile.
Electrophilic Substitution Reactions: These reactions involve the replacement of a hydrogen atom by an electrophile.
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidation reactions can lead to the formation of various oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits significant biological activities, including anticancer, antimalarial, and anti-Alzheimer properties.
Biology: The compound has been studied for its antimicrobial and antiviral activities.
Materials Science: The unique chemical structure of Benzo[h][1,6]naphthyridine-5-carboxylic acid makes it a valuable building block for the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Benzo[h][1,6]naphthyridine-5-carboxylic acid can be compared with other naphthyridine derivatives:
Similar Compounds: Other naphthyridine derivatives include Benzo[c][1,5]naphthyridine-6-carboxylic acid and various substituted naphthyridines.
Uniqueness: The unique arrangement of nitrogen atoms in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
benzo[h][1,6]naphthyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)12-9-5-3-7-14-11(9)8-4-1-2-6-10(8)15-12/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTCXHGJESMLCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318167 | |
Record name | benzo[h][1,6]naphthyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69164-28-9 | |
Record name | NSC326884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzo[h][1,6]naphthyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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